

2-chloro-N,N-dimethylnicotinamide IUPAC name

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Compound of Interest

Compound Name: 2-chloro-N,N-dimethylnicotinamide

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An In-Depth Technical Guide to **2-Chloro-N,N-dimethylnicotinamide** for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-chloro-N,N-dimethylnicotinamide**, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical information on its chemical identity, synthesis protocols, analytical characterization, and safety considerations, grounded in established scientific literature and patents.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a starting material's fundamental properties is the bedrock of successful and reproducible chemical synthesis. **2-Chloro-N,N-dimethylnicotinamide** is a substituted pyridine derivative whose structure lends itself to further functionalization, making it a valuable building block.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication.

- IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide.[1]

- Common Name: **2-chloro-N,N-dimethylnicotinamide**.[\[2\]](#)
- Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide, 2-chloropyridine-3-carboxylic acid N,N-dimethylamide.[\[1\]](#)[\[2\]](#)
- CAS Number: 52943-21-2.[\[2\]](#)[\[3\]](#)
- Chemical Formula: C₈H₉ClN₂O.[\[2\]](#)
- SMILES: CN(C)C(=O)C1=C(N=CC=C1)Cl.[\[1\]](#)

Physicochemical Data

Quantitative physical and chemical data are paramount for process design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source
Molecular Weight	184.63 g/mol	[3]
Appearance	Light yellow granular solid (typical)	[4]
Density	1.219 g/cm ³ (Predicted)	[5]
Purity	Typically available at ≥97%	[3] [6]

Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for process-specific applications.

Synthesis Methodologies: A Comparative Analysis

The choice of a synthetic route is a strategic decision balancing yield, purity, cost, scalability, and environmental impact. Several methods for the preparation of **2-chloro-N,N-dimethylnicotinamide** have been documented, primarily revolving around the formation of the amide bond from a carboxylic acid precursor or its activated derivative.

Traditional Route: Acyl Chloride Intermediate

This classic approach relies on the activation of 2-chloronicotinic acid via conversion to an acyl chloride, followed by amination. While robust and high-yielding, it involves the use of hazardous reagents like thionyl chloride (SOCl_2).

Causality: The conversion of the carboxylic acid to the highly reactive acyl chloride is necessary to facilitate nucleophilic attack by the weakly basic dimethylamine. The use of thionyl chloride is effective but generates corrosive HCl and SO_2 byproducts, necessitating careful handling and waste management.^[7]

Experimental Protocol: Acyl Chloride Method

- **Activation:** In a fume hood, suspend 2-chloronicotinic acid (1 eq.) in an inert solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux (typically 40-80°C) for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
- **Workup (Acyl Chloride):** Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next step.
- **Amination:** Dissolve the crude acyl chloride in a fresh portion of an inert solvent. Cool the solution in an ice bath (0-5°C).
- **Amine Addition:** Add a solution of dimethylamine (2.5 eq., typically as a 40% aqueous solution or gas bubbled through the solvent) dropwise, maintaining the temperature below 10°C. An additional base (e.g., triethylamine) may be used to scavenge the HCl generated.
- **Final Workup & Purification:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Environmentally Benign Route: Direct Amidation from 2-Chloro-3-trichloromethylpyridine

A more modern, "greener" approach avoids the use of thionyl chloride. A patented method describes a high-yield synthesis directly from 2-chloro-3-trichloromethylpyridine and dimethylamine in an aqueous medium.^[7]

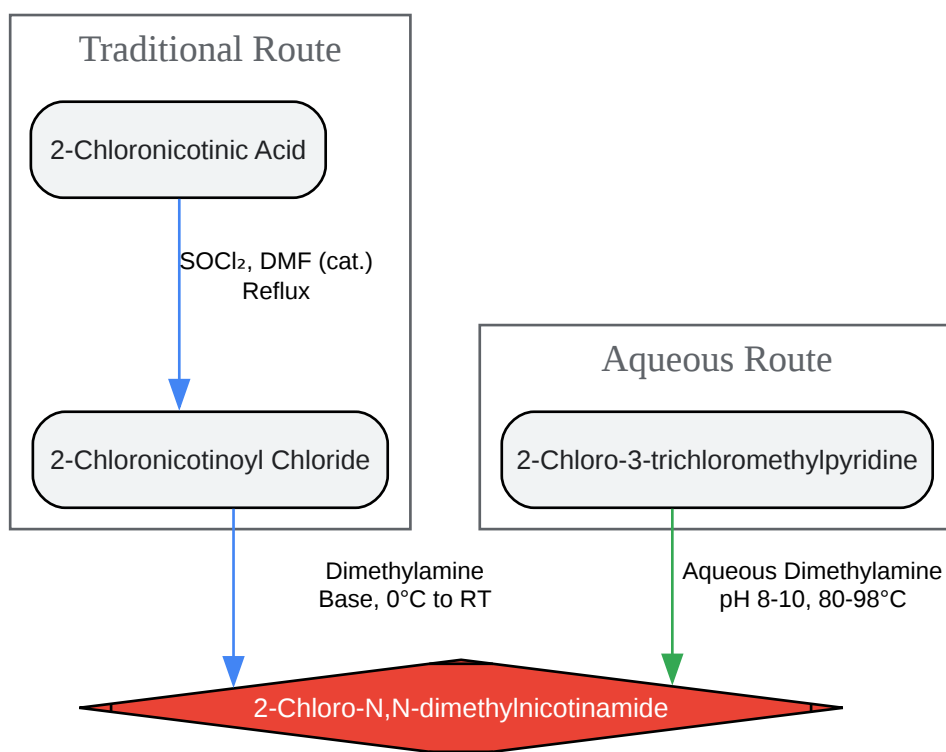
Causality: This method leverages the reactivity of the trichloromethyl group, which serves as a precursor to the carboxylic acid derivative. The reaction proceeds in water, a significant environmental advantage over traditional organic solvents. The pH control is critical to ensure the desired reaction pathway and prevent side reactions.^[7] This process is noted for its simple operation, environmental friendliness, and high yield, reaching up to 98.5%.^[7]

Experimental Protocol: Aqueous Method

- **Setup:** Charge a reaction vessel with 2-chloro-3-trichloromethylpyridine (1 eq.) and water (10-20 parts by mass).
- **pH Adjustment:** Add an aqueous solution of dimethylamine (e.g., 10-40% mass concentration) to the mixture to adjust the pH to a range of 8-10.^[7]
- **Reaction:** Heat the stirring reaction solution to 80-98°C and maintain for 3-5 hours.^[7]
- **pH Maintenance:** Continuously or periodically add the dimethylamine solution throughout the reaction to maintain the pH within the 8-10 range.^[7]
- **Workup:** After the reaction is complete (as monitored by HPLC), cool the solution to room temperature. The product may be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways.



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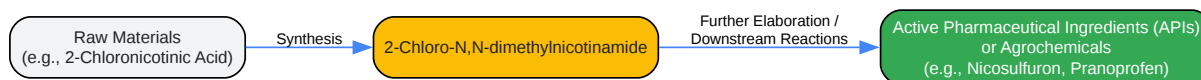
Caption: Comparative synthesis routes to **2-chloro-N,N-dimethylnicotinamide**.

Applications in Synthesis

2-Chloro-N,N-dimethylnicotinamide is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the differential reactivity of the chloro- and amide-substituted pyridine ring, allowing for sequential and site-selective modifications.

- **Agrochemicals:** It is a key precursor in the synthesis of the herbicide nicosulfuron.[7] The synthetic pathway involves further elaboration of the pyridine ring.
- **Pharmaceuticals:** The broader class of 2-chloronicotinic acid derivatives, for which this compound is a stable and reactive version, are intermediates for a range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and anti-cardiovascular agents.[4]

The logical relationship for its use as an intermediate is depicted below.



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Caption: Role as a pivotal synthetic intermediate.

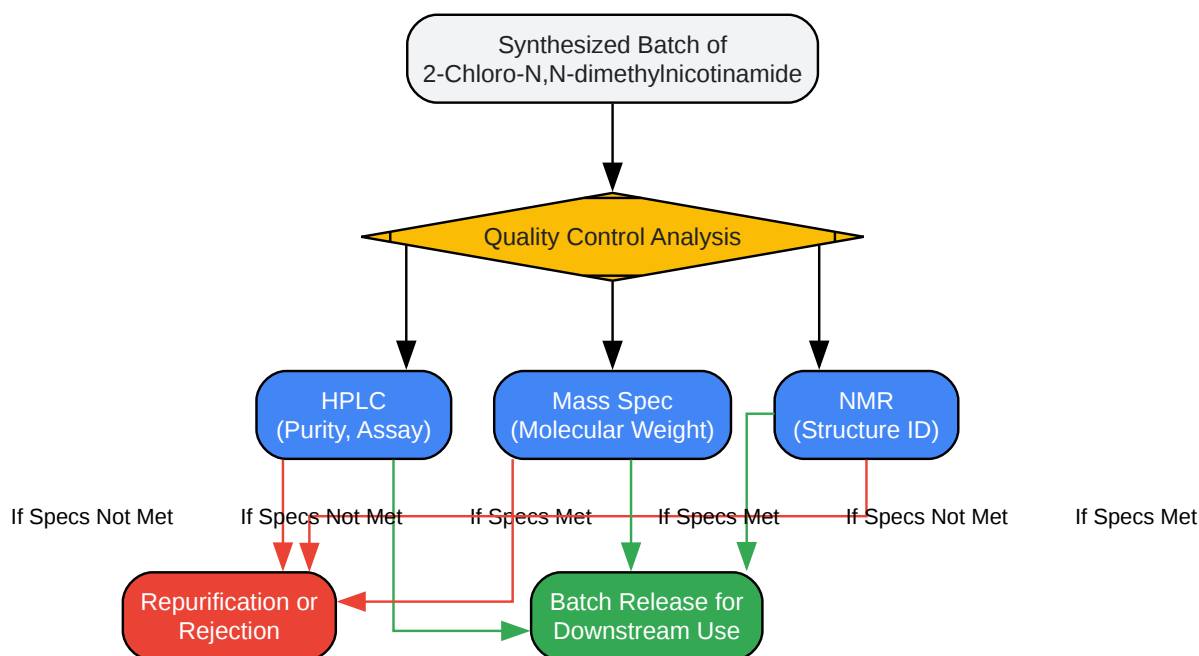
Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate, which directly impacts the final API's safety and efficacy. A multi-technique approach is recommended for comprehensive characterization.

Analytical Method	Principle	Application & Insights
HPLC (High-Performance Liquid Chromatography)	Separation based on partitioning between a liquid mobile phase and a solid stationary phase.	Ideal for purity assessment, quantification, and monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point.
GC (Gas Chromatography)	Separation based on partitioning between a gaseous mobile phase and a stationary phase.	Suitable for assessing volatile impurities. The compound may require derivatization to enhance volatility and thermal stability.
NMR (Nuclear Magnetic Resonance) Spectroscopy	Measures the magnetic properties of atomic nuclei.	Provides definitive structural confirmation. ^1H NMR will show characteristic peaks for the aromatic protons and the N,N-dimethyl groups. ^{13}C NMR will confirm the carbon backbone.
MS (Mass Spectrometry)	Measures the mass-to-charge ratio of ions.	Confirms molecular weight and provides fragmentation patterns for structural elucidation. ESI-MS would be expected to show a prominent $[\text{M}+\text{H}]^+$ ion.
FTIR (Fourier-Transform Infrared) Spectroscopy	Measures the absorption of infrared radiation by the molecule's bonds.	Confirms the presence of key functional groups, such as the C=O stretch of the amide and C-Cl bonds.

Illustrative Protocol: HPLC Method for Purity Analysis

- System Preparation: Use an HPLC system with a UV detector. Equip it with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
- Standard Preparation: Accurately weigh a reference standard of **2-chloro-N,N-dimethylnicotinamide** and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 μ g/mL).
- Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range. Filter through a 0.45 μ m syringe filter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30°C
 - Detection Wavelength: ~265 nm (to be optimized by UV scan)
- Analysis: Inject the standards and sample. Identify the peak for **2-chloro-N,N-dimethylnicotinamide** by its retention time. Calculate the purity of the sample using the area percent method or against the calibration curve for quantitative analysis.



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Caption: Quality control workflow for intermediate validation.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on available data, **2-chloro-N,N-dimethylnicotinamide** should be handled with care.

- GHS Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

- Precautionary Measures:

- Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-N,N-dimethylnicotinamide is a versatile and valuable intermediate in the chemical and pharmaceutical industries. Its synthesis has evolved from traditional methods requiring harsh reagents to more environmentally conscious aqueous routes. A comprehensive understanding of its properties, coupled with robust analytical controls and stringent safety protocols, is essential for its effective and responsible use in the development of new medicines and other critical chemical products.

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